molecular formula C10H11F3N2O2 B8275709 methyl 2-(5-allyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate

methyl 2-(5-allyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate

Cat. No. B8275709
M. Wt: 248.20 g/mol
InChI Key: WGYORQGHMOABDE-UHFFFAOYSA-N
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Patent
US09012441B2

Procedure details

Methyl 2-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate (420 mg, 1.47 mmol), tri n-butyl allyltin (729 mg, 2.20 mmol) and tetrakis(triphenylphosphine)palladium(0) (50 mg, 0.043 mmol) were dissolved in DMF (10 mL). The solution was degassed with argon for 10 min and then heated at 120° C. overnight. After the solution was cooled to room temperature, the volatiles were removed under vacuum. The resulting residue was purified by silica gel chromatography (loading with toluene, eluting with dichloromethane/hexanes) to afford methyl 2-(5-allyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate (140 mg, 38%) as a clear oil. MS (m/z): 249.1 [M+H]+; HPLC retention time 3.51 min (2-98% acetonitrile:water with 0.05% trifluoroacetic acid).
Name
Methyl 2-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
729 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.[CH2:16]([Sn](CCCC)(CCCC)CC=C)[CH2:17][CH2:18]C>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:18]([C:2]1[N:6]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1)[CH:17]=[CH2:16] |^1:40,42,61,80|

Inputs

Step One
Name
Methyl 2-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
Quantity
420 mg
Type
reactant
Smiles
BrC1=CC(=NN1CC(=O)OC)C(F)(F)F
Name
Quantity
729 mg
Type
reactant
Smiles
C(CCC)[Sn](CC=C)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
50 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed with argon for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (loading with toluene, eluting with dichloromethane/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=CC(=NN1CC(=O)OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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